molecular formula C13H9N3O2 B2936469 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid CAS No. 1784219-73-3

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid

Cat. No.: B2936469
CAS No.: 1784219-73-3
M. Wt: 239.234
InChI Key: XJOIZBSJIYWZRD-UHFFFAOYSA-N
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Description

4-{1H-Pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a pyridine-2-carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition (e.g., HPK1, c-KIT) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOIZBSJIYWZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a therapeutic agent, particularly as an inhibitor of FGFRs, which are implicated in various cancers.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the tyrosine kinase domain of FGFRs, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Insights :

  • Halogenation (e.g., Cl) or methoxy substitution at position 5 reduces yield compared to the parent compound, likely due to increased steric or electronic demands .
  • Bulky substituents (e.g., 3,4-dimethoxyphenyl) drastically lower yields (25%), highlighting synthetic challenges in coupling reactions .

Physicochemical and Functional Modifications

Derivatives with ester or boronic acid groups demonstrate adaptability for further functionalization:

Compound Name Functional Group Application Reference ID
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Ethyl ester Prodrug potential; enhanced lipophilicity
Boronic acid, B-(2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)- Boronic acid Suzuki-Miyaura cross-coupling

Insights :

  • Esterification of the carboxylic acid group improves membrane permeability, a common strategy in prodrug design .
  • Boronic acid derivatives enable modular synthesis of biaryl structures, expanding medicinal chemistry applications .

Comparison with Heterocyclic Carboxylic Acids

Structural analogs with indole, quinoline, or azaindole cores illustrate scaffold-dependent properties:

Compound Name Core Structure Key Differences Reference ID
Quinoline-2-carboxylic acid Quinoline Larger aromatic system; increased lipophilicity
Indole-2-carboxylic acid Indole Reduced planarity; weaker π-π interactions
5-Azaindole-2-carboxylic acid Azaindole Nitrogen substitution alters electron density

Insights :

  • The pyrrolo[2,3-b]pyridine core offers intermediate planarity between indole and quinoline, balancing π-π interactions and solubility .
  • Nitrogen positioning (e.g., azaindole vs. pyrrolo-pyridine) modulates electronic properties, affecting binding to enzymatic targets .

Inferred Structure-Activity Relationships :

  • Electron-donating groups (e.g., methoxy) may enhance stability but reduce binding affinity.
  • Bulky substituents (e.g., adamantyl in ) improve target specificity but increase molecular weight and logP .

Biological Activity

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid, a compound belonging to the pyrrolopyridine class, has garnered attention due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolopyridine core, which is known for its diverse biological activities. Its molecular formula is C11H8N2O2C_{11}H_{8}N_{2}O_{2}, and it contains both pyridine and carboxylic acid functional groups that contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy and enzyme inhibition.

1. Cytotoxic Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds derived from this scaffold showed potent activity against the HGF/MET signaling pathway, which is implicated in tumor growth and metastasis. The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating strong potential for therapeutic development .

2. Phosphodiesterase Inhibition

Another notable activity is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B. Compounds related to this compound have been shown to selectively inhibit PDE4B with IC50 values as low as 0.48 µM. This inhibition can lead to increased levels of cyclic AMP (cAMP), which may have anti-inflammatory effects and could be beneficial in treating conditions like asthma and COPD .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : By targeting specific signaling pathways involved in cancer cell proliferation.
  • Modulation of cAMP Levels : Through PDE inhibition, leading to altered cellular responses in inflammatory processes.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1 (2019)Identified several derivatives with IC50 values indicating significant cytotoxicity against cancer cell lines.
Study 2 (2020)Reported on the synthesis and SAR (Structure-Activity Relationship) studies showing selective PDE4B inhibition with promising pharmacokinetic profiles .
Study 3 (2021)Investigated the anti-inflammatory properties linked to cAMP modulation in macrophages exposed to pro-inflammatory stimuli .

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